REACTION_CXSMILES
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[CH2:1]([N:8]=[C:9]=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[O-:12][Mn](=O)(=O)=O.[K+].[CH2:18]([N:20]=[C:21]=[O:22])[CH3:19]>>[CH2:1]([N:8]1[C:9](=[O:12])[S:10][N:20]([CH2:18][CH3:19])[C:21]1=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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0.86 mL
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N=C=S
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Name
|
|
Quantity
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3.1 mL
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0.51 mL
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Type
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reactant
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Smiles
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C(C)N=C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(N(SC1=O)CC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |